molecular formula C6H9NO B170028 2-Furan-2-yl-ethylamine CAS No. 1121-46-6

2-Furan-2-yl-ethylamine

Cat. No.: B170028
CAS No.: 1121-46-6
M. Wt: 111.14 g/mol
InChI Key: ZQSLNSHMUQXSQJ-UHFFFAOYSA-N
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Description

2-Furan-2-yl-ethylamine is a high-value chemical building block in medicinal chemistry, serving as a furan-containing bioisostere of the privileged 2-phenethylamine scaffold. This ring replacement strategy is a central hit-to-lead exploration technique used to access novel chemical space and optimize properties like potency, selectivity, and bioavailability . Researchers utilize this compound to develop ligands for a range of therapeutic targets. Its derivatives have shown relevance in neuroscience research, particularly as substrates for investigating monoamine oxidase (MAO) activity . Furthermore, the furan-2-yl-ethylamine motif is a key precursor in the design and synthesis of compounds targeting γ-aminobutyric acid receptor type B (GABAB), a critical receptor for central nervous system inhibitory synapses . The structural motif is also employed in the development of hybrid molecules, where its incorporation can impart enhanced lipophilicity and receptor-binding affinity, making it a versatile fragment for constructing potential psychoactive and neuroprotective agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360632
Record name 2-Furan-2-yl-ethylamine
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-46-6
Record name 2-Furanethanamine
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Record name 2-Furan-2-yl-ethylamine
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Record name 2-Furanethanamine
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Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 2-Furan-2-yl-ethylamine Core Structure

Alkylation and Condensation Reactions for Amine Functionalization

Alkylation and condensation reactions represent a direct approach to introduce the ethylamine (B1201723) moiety onto a furan (B31954) precursor. One common strategy involves the Friedel-Crafts alkylation of furan with 2-chloroethylamine. chemchart.com This electrophilic aromatic substitution reaction directly attaches the ethylamine side chain to the furan ring.

Condensation reactions are also employed, particularly in the synthesis of N-substituted derivatives. For instance, the reaction of a furan derivative with an appropriate amine, followed by reduction, can yield the desired product. A notable example is the condensation of furfurylamine (B118560) with 2-(4-methylphenyl)acetaldehyde to form an imine, which is subsequently reduced to (furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine. Similarly, condensation of 2-cyanomethylbenzimidazole with 5-phenyl-2-furaldehyde (B76939) leads to the formation of a more complex derivative. ekb.eg

Reductive Amination Strategies in Furan-Ethylamine Synthesis

Reductive amination is a powerful and widely utilized method for the synthesis of this compound and its analogs. This two-step, one-pot process typically involves the reaction of a furan-containing aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A common starting material for this approach is furan-2-carbaldehyde. Its reaction with various amines, followed by reduction with agents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation, provides access to a wide range of N-substituted 2-furan-2-yl-ethylamines. smolecule.com For example, the reductive amination of furan-2-carbaldehyde with 2-(4-methylphenyl)ethylamine using a reducing agent such as NaBH₃CN or H₂/Pd is a documented method. The efficiency of reductive amination can be high, with yields often ranging from 80-95% after purification.

The choice of reducing agent and reaction conditions is crucial for optimizing the yield and selectivity of the desired amine. Mild reducing agents like sodium borohydride are often preferred for their selectivity. In some cases, more complex reducing agents like sodium triacetoxyborohydride (B8407120) are used, as seen in the synthesis of lapatinib, where a furan-containing aldehyde is reacted with 2-(methylsulfonyl)ethylamine. google.com

A two-step, one-pot reductive amination of furanic aldehydes has been successfully performed using a CuAlOx catalyst in a flow reactor. nih.gov This method involves the non-catalytic condensation of the aldehyde with a primary amine, followed by the flow hydrogenation of the resulting imine, offering an efficient and environmentally friendly route to N-substituted furfuryl amines with yields up to 99%. nih.gov

Multi-Step Approaches from Furan Precursors

In addition to direct functionalization, multi-step synthetic sequences starting from readily available furan precursors are commonly employed to construct the this compound core. These approaches offer greater flexibility in introducing substituents and controlling stereochemistry.

One such pathway begins with the reduction of furylnitroethylene using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to produce β-2-furylethylamine. researchgate.net Another strategy involves the Vilsmeier-Haack reaction of 2-phenylfuran (B99556) to synthesize 5-phenyl-2-furaldehyde, which can then undergo further transformations to introduce the ethylamine side chain. ekb.eg

The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide showcases a multi-step approach that involves the Suzuki reaction of an amide product with 4-fluorophenylboronic acid. mdpi.com This highlights how coupling reactions can be integrated into the synthesis of complex furan-containing molecules.

Derivatization Strategies for Structural Modification

The this compound scaffold provides two key sites for structural modification: the ethylamine moiety and the furan ring. Derivatization at these positions allows for the fine-tuning of the molecule's properties for various applications.

Functional Group Interconversions and Substitutions on the Ethylamine Moiety

The primary amine of this compound is a versatile functional group that can undergo a wide range of transformations. cymitquimica.com These interconversions are crucial for creating a diverse library of derivatives. slideshare.netic.ac.uk

Acylation: The amine can be readily acylated to form amides. For example, reaction with furan-2-carbonyl chloride in the presence of triethylamine (B128534) yields N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com This reaction is a common strategy for introducing various substituents and is often used in the synthesis of biologically active molecules.

Alkylation: The nitrogen atom can be alkylated to produce secondary and tertiary amines. This can be achieved through reactions with alkyl halides. For instance, enzymatic cascades using alcohol and amine dehydrogenases can facilitate the alkylation of a primary amine in a process known as hydrogen-borrowing. researchgate.net

Hydroxylamine Formation: The amine can be oxidized to a hydroxylamine. For example, N-[1-(furan-2-yl)ethyl]amine can be oxidized with hydrogen peroxide to form N-[1-(furan-2-yl)ethyl]hydroxylamine.

Table 1: Examples of Functional Group Interconversions on the Ethylamine Moiety

Starting MaterialReagent(s)ProductReaction Type
2,2-diphenylethan-1-aminefuran-2-carbonyl chloride, triethylamineN-(2,2-diphenylethyl)furan-2-carboxamideAcylation mdpi.com
Primary amineAlcohol, alcohol dehydrogenase, amine dehydrogenaseSecondary amineAlkylation (Hydrogen-borrowing) researchgate.net
N-[1-(furan-2-yl)ethyl]amineHydrogen peroxideN-[1-(furan-2-yl)ethyl]hydroxylamineOxidation

Modifications and Substitutions on the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. numberanalytics.com These reactions typically occur preferentially at the C5 position, which is the most nucleophilic site. pearson.com

Halogenation: The furan ring can be halogenated, for instance, through bromination. numberanalytics.com This introduces a handle for further functionalization via cross-coupling reactions.

Nitration: Nitration of the furan ring can be achieved using nitrating agents, leading to the introduction of a nitro group. numberanalytics.com

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the furan ring. Mild conditions using a heterogeneous catalyst couple like AlPW₁₂O₄₀ / Mg(OH)₂ have been reported for the acylation of furan with carboxylic acids. researchgate.net

Suzuki-Miyaura Coupling: For furan rings bearing a suitable leaving group (e.g., a bromine atom), palladium-catalyzed Suzuki-Miyaura coupling with boronic acids is a powerful tool for introducing aryl or other organic fragments. ekb.eg This reaction has been used to prepare 5-phenyl-2-furaldehyde from 5-bromo-2-furaldehyde (B32451) and phenylboronic acid. ekb.eg

Table 2: Examples of Modifications and Substitutions on the Furan Ring

Starting MaterialReagent(s)ProductReaction Type
FuranBromine in dioxane2-BromofuranHalogenation pearson.com
FuranNitric acid/acetic anhydride2-NitrofuranNitration numberanalytics.com
FuranCarboxylic acid, AlPW₁₂O₄₀ / Mg(OH)₂2-Furyl alkyl ketonesFriedel-Crafts Acylation researchgate.net
5-Bromo-2-furaldehydePhenylboronic acid, Pd(OAc)₂, ligand5-Phenyl-2-furaldehydeSuzuki-Miyaura Coupling ekb.eg

Heterocyclic Ring Incorporations and Hybrid Molecule Synthesis

The this compound moiety serves as a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic systems and complex hybrid molecules. Its intrinsic functionalities—the nucleophilic amine and the diene character of the furan ring—provide multiple avenues for chemical modification and annulation reactions.

One notable strategy involves the intramolecular Diels-Alder (IMDA) reaction, where the furan ring acts as the diene component. When the ethylamine side chain is appropriately functionalized and tethered to a dienophile, a subsequent thermal or metal-free IMDA reaction can proceed in aqueous media, leading to the formation of fused nitrogen-containing heterocycles like 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (B175094) derivatives. lookchem.com The protection of the amine functionality is often crucial for the success of such cycloaddition reactions. lookchem.com

Furthermore, the amine group of this compound or the carboxylic acid group of related furan precursors facilitates the synthesis of hybrid molecules through amide bond formation. This approach links the furan scaffold to other bioactive heterocyclic cores. For instance, furan-2-carbonyl chloride can be reacted with tryptamine (B22526) or 2,2-diphenylethylamine (B1585070) derivatives to create complex hybrids containing indole (B1671886) or diphenyl fragments, respectively. mdpi.commdpi.com Similarly, condensation reactions between furan-containing molecules and other precursors, such as those with nitroimidazole or thiophene (B33073) moieties, have been employed to generate novel molecular frameworks. researchgate.net The transformation of furanones, which can be derived from furan precursors, into other heterocycles like pyridazinones and pyrrolones through ring-opening and subsequent cyclization with hydrazines or amines represents another powerful method for heterocyclic incorporation. nih.gov

These strategies are pivotal in medicinal chemistry for developing new chemical entities by combining the structural features of different pharmacophores.

Chemo- and Regioselectivity in Synthetic Pathways

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis and functionalization of this compound to ensure the desired product is formed efficiently, minimizing side reactions and complex purification procedures.

A primary challenge in the synthesis of furan-based amines via reductive amination of furan-based carbonyls (e.g., furfural) is the chemoselective reduction of the intermediate imine C=N bond without concurrent hydrogenation of the furan ring's C=C bonds. mdpi.comacs.org The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired amine. For example, certain nickel-based catalysts, such as Ni/SBA-15, have demonstrated high selectivity for the formation of furfurylamine from furfural (B47365) and ammonia, attributed to their moderate hydrogenation activity which favors imine reduction over ring saturation. mdpi.com In contrast, some palladium catalysts may promote furan ring hydrogenation. mdpi.com Ruthenium-based catalysts, like Ru/C, have also been effectively used for the selective reductive amination of furan-derived ketones, preserving the integrity of the furan ring. researchgate.net

Regioselectivity is a key consideration in reactions involving the furan ring itself. In the intramolecular Diels-Alder reactions, the orientation of the tethered dienophile relative to the furan diene dictates the structure of the resulting fused polycyclic system. lookchem.com Similarly, in the functionalization of pre-existing hybrid molecules, the inherent reactivity of different positions on the furan ring versus other attached aromatic systems must be considered to control the site of electrophilic substitution or other modifications. nih.gov The development of catalytic systems that can precisely control both chemo- and regioselectivity continues to be an active area of research, enabling the synthesis of complex, highly functionalized furan derivatives. nih.govnih.gov

Selectivity in Catalytic Reductive Amination of Furan-Based Carbonyls
Catalyst SystemSubstrateNitrogen SourceKey Selectivity OutcomeReference
Ni/SBA-155-Hydroxymethylfurfural (B1680220) (HMF)NH₃High selectivity to 5-(aminomethyl)furan-2-methanol (HMFA) due to moderate hydrogenation activity. mdpi.com
Ru/CFuran-derived ketonesNH₃, H₂Selective reductive amination of the carbonyl group with no hydrogenation of the furan ring. researchgate.net
Pd/Al₂O₃5-Hydroxymethylfurfural (HMF)AnilineInteraction with the furan ring can lead to undesired ring hydrogenation. mdpi.com
Biocatalyst (Aminotransferase)Chitin-derived 3-acetamido-5-acetylfuran (B13792600)-High yield and excellent enantiomeric excess for the corresponding chiral amine. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Reaction Mechanism Elucidation

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and catalyst design. The most common synthetic route, reductive amination, proceeds through a well-established two-step mechanism.

First, the carbonyl group of a furan precursor, such as furfural or a furan-based ketone, undergoes a condensation reaction with an amine source (e.g., ammonia). This step involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond. The resulting intermediate is a Schiff base or an imine. researchgate.net

For more complex transformations, such as the synthesis of fused pyrimidines from furan precursors, the mechanism can involve a multi-component reaction cascade. This may begin with a Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by a Michael addition of a nucleophile (like thiourea), and finally an intramolecular cyclization and dehydration to form the heterocyclic pyrimidine (B1678525) ring. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern, efficient, and sustainable synthesis of this compound and related furan-based amines, particularly from biomass-derived feedstocks. mdpi.comacs.org Both heterogeneous and biocatalytic approaches have been extensively explored.

Heterogeneous Catalysis: This approach is dominant for large-scale production and relies on solid catalysts that can be easily separated from the reaction mixture.

Non-Noble Metal Catalysts: Nickel (Ni) and Cobalt (Co) based catalysts are widely studied for the reductive amination of furan aldehydes like 5-hydroxymethylfurfural (HMF). mdpi.com For example, Ni supported on mesoporous silica (B1680970) (SBA-15) has shown high yields (~90%) for the synthesis of 5-(aminomethyl)furan-2-methanol from HMF, outperforming several noble metal catalysts under specific conditions. mdpi.com

Noble Metal Catalysts: Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) are also highly active. Ru/C has been reported as a highly effective catalyst for the reductive amination of furfural and related ketones. researchgate.netresearchgate.net Pd-based catalysts are also active but require careful condition optimization to prevent over-hydrogenation of the furan ring. mdpi.com The choice of support material (e.g., carbon, Al₂O₃, SBA-15) significantly influences the catalyst's performance by affecting metal dispersion and the interaction with the furan ring. mdpi.comacs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative for synthesizing chiral furan-based amines.

Aminotransferases (ATAs): These enzymes can catalyze the asymmetric amination of furan-based ketones. For example, an R-selective aminotransferase (ATA117) from Arthrobacter sp. has been used to convert 3-acetamido-5-acetylfuran into (R)-3-acetylamino-5-(α-aminoethyl)-furan with high yield (84%) and excellent enantiomeric excess (>99%). acs.org This chemoenzymatic approach provides a sustainable pathway to valuable chiral building blocks from renewable chitin (B13524) resources. acs.org

These catalytic methods represent the forefront of research in producing valuable furan-based amines, balancing activity, selectivity, and sustainability.

Catalytic Systems for Furan-Based Amine Synthesis
CatalystReaction TypeStarting MaterialProductKey FindingsReference
Ru/CReductive AminationFurfural / KetonesFuran-based primary aminesHighly effective for both reductive amination and C=C bond hydrogenation under specific conditions. researchgate.net
Ni/SBA-15Reductive AminationHMFHMFAYield of ~90%, higher selectivity than noble metals like Pd/C and Pt/C. mdpi.com
Aminotransferase (ATA117)Biocatalytic Reductive Amination3-acetamido-5-acetylfuran(R)-3A5AEFYield of 84%, enantiomeric excess >99%. acs.org
UiO-67/PpPDA/PdReductive AminationHMFN-phenyl-HMFAHigh yield of 95% under mild conditions (50 °C, 0.5 MPa H₂). mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. spu.edu.sy This approach aims to identify and quantify the physicochemical properties of a drug and determine their effect on its biological activity. spu.edu.sy By developing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts towards more potent and selective compounds. spu.edu.synih.gov

The development of a QSAR model involves several steps, including the selection of a set of compounds with known biological activities, calculation of molecular descriptors (physicochemical properties), and the use of statistical methods to build and validate the model. mdpi.comnih.gov The predictive power of a QSAR model is often assessed by parameters such as the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²). nih.govmdpi.com

While specific QSAR studies exclusively focused on 2-Furan-2-yl-ethylamine are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds. For instance, QSAR studies on related heteroarylethylamines have been developed to understand the role of the aromatic moiety. d-nb.info In a study of chalcone (B49325) derivatives, a QSAR model was successfully developed to predict antimycobacterial activity, demonstrating the utility of this approach in designing similar compounds. nih.gov

Rational Design of this compound Analogs Based on SAR Data

The insights gained from SAR and SPR studies provide a solid foundation for the rational design of novel this compound analogs with improved pharmacological properties. The goal of rational design is to systematically modify the lead compound's structure to enhance its activity, selectivity, and pharmacokinetic profile.

Based on the established SAR, several design strategies can be envisioned:

Modification of the Furan (B31954) Ring: Introducing various substituents at different positions on the furan ring can modulate the electronic and steric properties of the molecule. For example, adding electron-donating or electron-withdrawing groups could fine-tune the ring's reactivity and binding interactions.

Alteration of the Ethylamine (B1201723) Side Chain: The length and branching of the ethylamine chain can be varied to optimize interactions with the target receptor or enzyme. N-alkylation or acylation of the amine group can also lead to significant changes in activity and selectivity, as seen in related compound series. nih.gov

Bioisosteric Replacement: The furan ring could be replaced with other five- or six-membered heterocyclic rings (e.g., thiophene (B33073), pyrrole, pyridine) to explore how different heteroatoms and ring systems affect biological activity. beilstein-journals.org This approach has been used to develop analogs with altered selectivity profiles. beilstein-journals.org

The following table outlines potential design strategies for new this compound analogs based on SAR principles.

Design Strategy Rationale Potential Outcome
Introduce electron-withdrawing groups on the furan ringModulate electronic properties and potential for hydrogen bonding.Altered binding affinity and selectivity.
Introduce bulky substituents on the furan ringProbe steric tolerance of the binding pocket.Increased selectivity for specific receptor subtypes.
Vary the length of the ethylamine chainOptimize the distance between the furan ring and the amine group for ideal receptor fit.Enhanced potency.
N-alkylation or N-acylation of the ethylamine groupModify the hydrogen bonding capacity and lipophilicity of the amine.Improved pharmacokinetic properties and altered receptor interactions. nih.gov
Replace the furan ring with other heterocyclesExplore the impact of different heteroatoms and ring electronics on activity.Discovery of novel scaffolds with different pharmacological profiles. beilstein-journals.org

Pharmacological and Biological Activity Profiling

In Vitro and In Vivo Biological Efficacy Assessments

Comprehensive searches for in vitro and in vivo studies on 2-Furan-2-yl-ethylamine yielded no specific results. The biological efficacy of this particular molecule has not been detailed in the available scientific literature.

There is no direct scientific evidence or published research on the anticancer activity of this compound. Studies on related compounds, such as furan-based carbohydrazides, carboxamides, and other complex derivatives, have shown cytotoxic activities against various cancer cell lines, but these findings cannot be directly attributed to the unsubstituted parent compound. jrespharm.commdpi.com

No studies detailing the cytotoxicity mechanisms of this compound in any cancer cell lines were found. Research on furan (B31954) derivatives often investigates cytotoxicity, but data specific to this compound is absent from the public domain. nih.govjrespharm.com

There is no available data from scientific studies to indicate that this compound induces apoptosis or modulates the cell cycle in cancer cells. While some complex furan-containing molecules have been shown to induce apoptosis and cause cell cycle arrest, these specific activities have not been reported for this compound. nih.govrsc.org

A search of the scientific literature yielded no information regarding the anti-angiogenic potential of this compound, including any activity as a VEGFR-2 inhibitor. The inhibition of VEGFR-2 is a known mechanism for some anticancer agents, and while various heterocyclic compounds have been investigated for this property, this compound is not among them in the reviewed literature. mdpi.commdpi.comnih.gov

No specific data on the antimicrobial properties of this compound could be located in published studies. The furan scaffold is present in many compounds evaluated for antimicrobial effects, but research on the specific efficacy of this compound is not available. utripoli.edu.lynih.govbioresources.com

There are no studies available that define the antibacterial spectrum or efficacy of this compound against either Gram-positive or Gram-negative bacteria. While various furan derivatives have demonstrated activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), these results are specific to the derivatives tested and not the parent compound. ijabbr.comresearchgate.netzsmu.edu.ua

Analysis of Antimicrobial Properties

Antifungal and Antiviral Activities

Derivatives of this compound have demonstrated notable antifungal and antiviral properties. The furan moiety is a key structural feature in various compounds exhibiting a spectrum of biological activities. mdpi.com Chalcones and their derivatives, which can incorporate a furan ring, have been extensively studied for their pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antitumor activities. nih.govsemanticscholar.org

In the context of antifungal activity, certain monomeric alkaloids containing heterocyclic systems have shown efficacy against various fungal strains. For instance, some oxazole (B20620) derivatives demonstrated moderate to high activity against Candida albicans and Aspergillus niger. mdpi.com Specifically, compounds with electron-withdrawing groups on associated phenyl rings tended to show enhanced inhibitory action. mdpi.com Thiadiazole derivatives containing furan and thiophene (B33073) rings have also exhibited broad-spectrum antifungal activity against drug-resistant Candida strains.

Regarding antiviral activity, chalcones are reported to target several viral enzymes, making them a subject of interest in antiviral research. nih.govsemanticscholar.org Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov This highlights the potential of furan-containing scaffolds in the development of antiviral agents. nih.govnih.gov

Enzyme Inhibition Studies

The structural motif of this compound is present in various compounds that have been investigated for their ability to inhibit a range of enzymes. evitachem.com The furan ring, often in combination with other functional groups, plays a crucial role in the interaction with enzyme active sites. vulcanchem.com

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. nih.govmdpi.com Furan-containing compounds have been explored as potential MAO inhibitors. Racemic heteroarylisopropylamines, including furan analogues, have been studied as a natural extension of research on phenylisopropylamines. beilstein-journals.org

One study reinvestigated the MAO inhibitory properties of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) and related propargylamines. F2MPA was identified as a partially reversible and uncompetitive inhibitor of human MAO-B with a selectivity ratio over MAO-A of greater than 19. nih.gov In contrast, a brominated analogue showed moderate MAO-A activity, which was attributed to increased polarizability. beilstein-journals.org A condensed benzofuran (B130515) derivative demonstrated submicromolar potency for MAO-A inhibition. beilstein-journals.org

The table below summarizes the MAO inhibitory activity of selected furan derivatives.

CompoundTargetIC50 (µM)Inhibition TypeSelectivity
F2MPA hMAO-B5.16 ± 0.86Partially Reversible, Uncompetitive>19 over MAO-A
Brominated analogue (8) MAO-AModerate ActivityN/AN/A
Benzofuran (9) MAO-ASubmicromolar PotencyN/AN/A

Data sourced from multiple studies. nih.govbeilstein-journals.org

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic transmission, and their inhibition is a key strategy in managing Alzheimer's disease. mdpi.comnih.gov Several furan-based compounds have been evaluated for their cholinesterase inhibitory potential. researchgate.netmdpi.com

A series of novel α-aminophosphonates featuring a furan motif showed good dual inhibition against both AChE and BChE. researchgate.net Compound 4c from this series was the most potent against AChE. researchgate.net Kinetic studies suggested a mixed-type inhibition, with the compound binding to both the peripheral anionic site and the catalytic anionic site of the enzyme. researchgate.net

In another study, (5-formylfuran-2-yl) methyl benzoate (B1203000) derivatives were synthesized and evaluated. dergipark.org.tr Both compounds tested exhibited inhibitory activity against AChE and BChE at micromolar concentrations. dergipark.org.tr Research on benzofuran derivatives has also identified potent and selective BChE inhibitors. mdpi.com Cathafuran C, a 2-arylbenzofuran, showed highly potent and selective competitive inhibition of BChE. mdpi.com

The following table presents the cholinesterase inhibitory data for representative furan-containing compounds.

CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
Compound 4c (α-aminophosphonate) AChE0.884 ± 0.002N/AMixed
Compound 4c (α-aminophosphonate) BChE2.297 ± 0.091N/AMixed
Compound 1 ((5-formylfuran-2-yl) methyl 4-nitro benzoate) AChE3.257.2±0.14N/A
Compound 1 ((5-formylfuran-2-yl) methyl 4-nitro benzoate) BChE8.4513.78±0.62N/A
Compound 2 ((5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate) AChE8.45N/AN/A
Compound 2 ((5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate) BChE14.44N/AN/A
Cathafuran C BChE2.5–32.81.7Competitive

Data compiled from various research articles. mdpi.comresearchgate.netdergipark.org.tr

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. nih.gov A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, also known as furan-chalcones, were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.govmdpi.com

Among the tested compounds, a derivative with a 2,4-dihydroxy substituted benzylidene group (compound 8) demonstrated exceptionally potent inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.govresearchgate.net Enzyme kinetic analysis revealed that this compound acts as a mixed-type inhibitor. nih.govmdpi.com Molecular docking studies suggest that the inhibitor can bind to both the catalytic and allosteric sites of the enzyme. nih.govmdpi.com

The inhibitory data for the most potent furan-chalcone derivative is detailed below.

CompoundSubstrateIC50 (µM)Ki (µM)Inhibition Type
Compound 8 Monophenolase0.04330.012Mixed
Compound 8 Diphenolase0.280.165Mixed
Kojic Acid (Standard) Monophenolase19.97N/AN/A
Kojic Acid (Standard) Diphenolase33.47N/AN/A

Data is based on studies of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives. nih.govmdpi.com

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govoup.comacs.org A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov

Through screening and subsequent optimization, compounds with significant inhibitory potency were discovered. nih.gov For instance, compound F8 was initially identified with an IC50 value of 21.28 μM. nih.gov Further structural modifications led to the development of more potent inhibitors, such as F8–B6 and F8–B22, with IC50 values of 1.57 μM and 1.55 μM, respectively. nih.gov Kinetic studies demonstrated that F8–B6 acts as a reversible covalent inhibitor of Mpro. nih.gov These findings underscore the potential of furan-based scaffolds in the design of novel antiviral agents against SARS-CoV-2. nih.govbiorxiv.org

The table below summarizes the inhibitory activities of these furan derivatives against SARS-CoV-2 Mpro.

CompoundTargetIC50 (µM)Inhibition Type
F8 SARS-CoV-2 Mpro21.28N/A
F8–S43 SARS-CoV-2 Mpro10.76N/A
F8–B6 SARS-CoV-2 Mpro1.57Reversible Covalent
F8–B22 SARS-CoV-2 Mpro1.55N/A

Data sourced from research on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov

Sirtuin (SIRT2) Inhibition

Human sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Researchers have identified (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as a new class of human SIRT2 inhibitors. nih.govnih.gov

Through screening and structure-activity relationship (SAR) studies, a lead compound was identified, which displayed significant inhibition against SIRT2. nih.govnih.gov Further synthesis and evaluation led to the discovery of a more potent derivative, compound 25, which exhibited a substantially lower IC50 value compared to the known SIRT2 inhibitor AGK2. nih.govnih.gov This compound also showed favorable physicochemical properties, such as better predicted water solubility. nih.gov Molecular docking analyses suggested that this potent inhibitor fits well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov

The inhibitory data for these (5-phenylfuran-2-yl)methanamine derivatives against SIRT2 is presented below.

CompoundTargetIC50 (µM)% Inhibition @ 10 µM% Inhibition @ 100 µM
Compound 20 SIRT2N/A35 ± 3%63 ± 5%
Compound 25 SIRT22.4790 ± 3%99 ± 2%
AGK2 (Reference) SIRT217.7530 ± 5%80 ± 6%

Data is derived from studies on (5-phenylfuran-2-yl)methanamine derivatives. nih.govnih.gov

Phosphodiesterase (PDE4) Inhibition

Research has explored the potential of furan-containing compounds as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in immune and brain cells are associated with anti-inflammatory and other therapeutic effects. google.com

A notable area of investigation has been the development of dual-target compounds that simultaneously inhibit PDE4 and serotonin (B10506) reuptake. In this context, derivatives of this compound have been synthesized and evaluated. Specifically, tetrahydrofuran-2-yl-ethylamine analogs have been linked to a known PDE4 inhibitor. acs.orgnih.govnih.govresearchgate.net One such dual inhibitor, a compound where 2-{5-[3-(5-fluoro-2-methoxy-phenyl)-ethyl]-tetrahydro-furan-2-yl}-ethylamine was linked to a phthalazinone-based PDE4 inhibitor, demonstrated potent inhibition of the PDE4D3 isoform with a Ki value of 2.0 nM. acs.orgnih.govnih.gov

These findings highlight the utility of the furan-ethylamine scaffold as a component in designing multi-target ligands with PDE4 inhibitory activity.

Cytochrome P450 Enzyme Interaction and Inhibition

The interaction of furan-containing compounds with cytochrome P450 (CYP450) enzymes is a critical aspect of their metabolic profile. The furan moiety, in particular, can be susceptible to CYP450-mediated oxidation. This metabolic vulnerability can influence the compound's stability and duration of action.

Studies on structural analogs provide insights into these interactions. For instance, the 5-methylfuran moiety has been noted for its potential susceptibility to CYP450-mediated oxidation. In microsomal stability assays, furan-containing compounds have shown degradation, suggesting metabolism by liver enzymes. Furthermore, some furan-2-carboxamide derivatives with a dimethoxybenzamide group may undergo O-demethylation by CYP450 enzymes like CYP3A4. vulcanchem.com

Research on selective serotonin reuptake inhibitors (SSRIs) has also shed light on CYP450 interactions. While not directly involving this compound, studies have shown that some SSRIs can be potent inhibitors of specific CYP isoforms, such as CYP2D6. nih.gov Fluvoxamine, for example, is a potent inhibitor of CYP1A2. nih.gov This indicates that amine-containing compounds with related structures can have significant interactions with the CYP450 system, a consideration for the development of furan-ethylamine derivatives.

Compound ClassEnzyme InteractionPotential Outcome
Furan-containing compoundsCYP450-mediated oxidationMetabolic degradation
5-Methylfuran moietySusceptibility to oxidationAltered pharmacokinetic profile
Dimethoxybenzamide derivativesO-demethylation by CYP3A4Formation of metabolites
Some SSRIsInhibition of CYP2D6, CYP1A2Potential for drug-drug interactions

Receptor Modulation and Neuroactive Effects

The this compound scaffold is present in various molecules designed to modulate the activity of key neurotransmitter receptors.

The serotonin 5-HT2A and 5-HT2C receptors are important targets for psychoactive compounds. Research has shown that incorporating the furan ring into phenethylamine-based structures can influence affinity and selectivity for these receptors. Fixing the orientation of oxygen lone pairs within a furan or dihydrofuran ring can increase affinity for 5-HT2 receptors. acs.org

Studies on dibenzofuran-ethylamine analogs, which feature a more complex ring system, have demonstrated significant agonist activity at 5-HT2A and 5-HT2C receptors. acs.orgresearchgate.net In some cases, these analogs have shown over 70-fold selectivity for the 5-HT2C receptor. acs.orgresearchgate.net This selectivity is attributed to subtle structural differences in the binding pockets of the two receptor subtypes. acs.orgresearchgate.net While these findings are on more complex analogs, they underscore the potential of the furan-ethylamine moiety to serve as a key pharmacophore for interacting with serotonin receptors.

As mentioned in the context of PDE4 inhibition, derivatives of this compound have been developed as selective serotonin reuptake inhibitors (SSRIs). wikipedia.org In a series of dual-acting compounds, a tetrahydrofuran-2-yl-ethylamine derivative linked to a PDE4 inhibitor showed potent and selective serotonin reuptake inhibition with an IC50 value of 127 nM. acs.orgnih.govnih.govresearchgate.net The individual SSRI component, 2-{5-[3-(5-fluoro-2-methoxy-phenyl)-ethyl]-tetrahydro-furan-2-yl}-ethylamine, serves as the foundation for these dual-target agents. acs.orgnih.govnih.govresearchgate.net

The development of these SSRI analogs highlights the adaptability of the furan-ethylamine structure for creating compounds that target the serotonin transporter (SERT). wikipedia.org

Compound/AnalogTargetActivityIC50/Ki Value
Dual PDE4i/SSRI with tetrahydrofuran-2-yl-ethylamine moietySERTInhibition127 nM (IC50)
Dual PDE4i/SSRI with tetrahydrofuran-2-yl-ethylamine moietyPDE4D3Inhibition2.0 nM (Ki)

The urotensin-II (U-II) receptor is implicated in cardiovascular function, and its antagonists are of therapeutic interest. frontiersin.org While there is no direct evidence of this compound acting on this receptor, research on structurally related compounds containing a furan ring is informative. A series of 5-aryl-furan-2-carboxamide derivatives has been identified as potent U-II receptor antagonists. mdpi.comnih.gov One highly potent compound from this series, a 3,4-difluorophenyl analog, exhibited an IC50 value of 6 nM. nih.gov

These findings suggest that the furan ring can be a key structural element in the design of U-II receptor antagonists, although the specific contribution of an ethylamine (B1201723) side chain in this context has not been reported.

The adenosine A2A receptor is a target for the treatment of neurodegenerative diseases. scilit.comnih.gov The furan moiety has been shown to be beneficial for high affinity at this receptor. scilit.com A study of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles identified compounds with Ki values as low as 1.0 nM for the A2A receptor. scilit.com

Furthermore, a series of 2-arylbenzoxazoles containing a furan group showed that the furan substituent was preferred for A2A receptor affinity over other aryl groups. tandfonline.com In another study, 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives were developed as potent and selective A2A receptor inverse agonists, with one compound exhibiting a Ki of 8.62 nM. mdpi.com

These studies collectively indicate that the furan-2-yl group is a valuable component in the design of high-affinity ligands for the adenosine A2A receptor.

Compound SeriesReceptor TargetActivityKey Finding
2-Amino-6-furan-2-yl-4-substituted nicotinonitrilesAdenosine A2AAntagonismFuran group beneficial for high affinity (Ki = 1.0 nM) scilit.com
2-Arylbenzoxazoles with furanAdenosine A2AAntagonismFuran substituent preferred for affinity tandfonline.com
7-Amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidinesAdenosine A2AInverse AgonismPotent and selective inverse agonists (Ki = 8.62 nM) mdpi.com
Influence on Synaptic Transmission and Long-Term Potentiation (LTP)

Synaptic transmission is the process by which neurons communicate, involving the release of neurotransmitters across a synaptic cleft to activate receptors on a postsynaptic cell. oist.jpkenhub.com This fundamental process can be modulated, leading to long-term changes in synaptic strength, such as long-term potentiation (LTP), which is a crucial cellular mechanism underlying learning and memory. google.commhmedical.com

Research into derivatives of the this compound scaffold has shed light on their potential to modulate these neural processes. A notable example is the compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a monoamine oxidase B (MAO-B) inhibitor that incorporates a furan group. nih.gov Studies on F2MPA in rat models have demonstrated its significant impact on synaptic activity in the dentate gyrus of the hippocampus, a brain region critical for memory formation. nih.gov

Systemic administration of F2MPA was found to greatly enhance basic synaptic transmission and induce LTP. nih.gov Specifically, the compound produced a significant and sustained increase in the amplitude of the population spike (PS), a measure of the number of neurons firing in synchrony. nih.gov This effect was observed to be long-lasting, resembling chemically induced LTP. nih.gov The potentiation of the population spike reached its maximum (an increase of approximately 60%) two hours after administration, indicating a durable effect on synaptic efficacy. nih.gov These findings suggest that compounds containing the furan moiety, such as F2MPA, can improve synaptic transmission without triggering pathological hyperexcitability. nih.gov The enhancement of monoaminergic transmission through MAO inhibition is a potential therapeutic strategy for cognitive impairments. nih.gov

Table 1: Effects of F2MPA on Synaptic Transmission in the Dentate Gyrus

ParameterObservationCompound Studied
Basic Synaptic Transmission Greatly enhancedN-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) nih.gov
Long-Term Potentiation (LTP) Induced and potentiated electrically induced LTPN-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) nih.gov
Population Spike (PS) Amplitude Maximum increase of 166.6 ± 41.3%N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) nih.gov

Anti-Inflammatory and Analgesic Effects

The furan nucleus is present in numerous compounds that exhibit anti-inflammatory and analgesic properties. nih.govnih.gov The mechanisms behind these effects often involve the inhibition of inflammatory mediators and pathways. nih.gov Furan derivatives can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and regulate the expression of inflammatory mediators. nih.gov

Specific derivatives have been investigated for these effects:

3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) , a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, has shown significant antinociceptive and anti-inflammatory properties in mouse models. nih.gov Systemic administration of PAM-2 was effective in reversing mechanical allodynia and thermal hyperalgesia in both inflammatory and neuropathic pain models in a dose- and time-dependent manner. nih.gov It also reduced paw edema in inflammatory models, confirming its anti-inflammatory action. nih.gov

Tryptamine (B22526) derivatives , which can be synthetically combined with a furan-2-carbonyl chloride, are known to possess a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. mdpi.com

In a broader screening of pyrimidine (B1678525) derivatives , which can be synthesized using amines like furfurylamine (B118560), some compounds showed notable anti-inflammatory and analgesic activity. niscpr.res.in For example, one synthesized compound exhibited 75% analgesic activity in a writhing assay. niscpr.res.in

These findings indicate that the inclusion of a furan moiety in various molecular scaffolds can contribute to significant anti-inflammatory and pain-reducing activities. nih.govnih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Furan Derivatives

Compound/Derivative ClassObserved EffectModel/Assay
3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Reversal of mechanical allodynia and thermal hyperalgesia; reduction of paw edema. nih.govMouse models of inflammatory and neuropathic pain. nih.gov
Tryptamine Derivatives (combined with furan) Reported to have anti-inflammatory and analgesic activities. mdpi.comGeneral pharmacological activity profile. mdpi.com
Pyrimidine Derivative (from furfurylamine) Showed 75% analgesic activity. niscpr.res.inWrithing assay in mice. niscpr.res.in
Furan Natural Derivatives Suppression of O₂, NO, and PGE2 production; regulation of inflammatory mediators. nih.govVarious in vitro and in vivo models. nih.gov

Antioxidant Activity Investigations

The furan ring system is associated with effective antioxidant properties. nih.gov This activity is often attributed to the electron-donating nature of the furan ring, which allows it to scavenge free radicals and reduce oxidative stress. nih.gov Oxidative stress is implicated in numerous disease states, making antioxidant capacity a significant area of pharmacological research. google.com

Several studies have highlighted the antioxidant potential of furan-containing compounds:

A study on N-[2,2-bis(furan-2-yl)ethyl]-N'-4-ethoxyphenyl)ethanediamide demonstrated a dose-dependent increase in antioxidant activity in vitro, with performance exceeding that of some known antioxidants in specific assays. The antioxidant effect was attributed to the furan moiety's ability to stabilize free radicals through resonance.

A general review of furan natural derivatives concluded they have effective antioxidant activities, including hydroxyl and DPPH-free radical scavenging and the reduction of lipid peroxides. nih.gov

The compound 2-(Furan-2-yl)ethan-1-amine itself was identified as a component of Manuka honey, which is known for its antioxidant properties derived from its rich phytochemical composition. mdpi.com

Research on 1,2,4-triazole (B32235) derivatives synthesized from furan-2-carbohydrazide (B108491) showed that the resulting compounds possessed effective antioxidant activities. researchgate.net

The antioxidant properties of furan derivatives are closely linked to their anti-inflammatory effects, as they can mitigate oxidative processes that contribute to inflammation. nih.gov

Table 3: Antioxidant Profile of Selected Furan-Containing Compounds

Compound/Derivative ClassKey FindingAttributed Mechanism
N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide Showed a dose-dependent increase in antioxidant activity in vitro. Resonance stabilization of free radicals by the furan moiety.
Furan Natural Derivatives Effective hydroxyl and DPPH-free radical scavenging; reduction of lipid peroxides. nih.govElectron transferability of the furan ring to peroxyl radicals. nih.gov
2-(Furan-2-yl)ethan-1-amine Identified as a phytochemical component of antioxidant-rich Manuka honey. mdpi.comContribution to the overall antioxidant effect of the natural product. mdpi.com
1,2,4-Triazole Schiff Base and Amine Derivatives Synthesized compounds demonstrated effective antioxidant activities. researchgate.netGeneral activity of the synthesized furan-containing triazoles. researchgate.net

Molecular Mechanisms of Action and Target Identification

Characterization of Receptor Binding and Ligand-Target Interactions

No specific data from radioligand displacement assays or other experimental procedures detailing the binding affinity (e.g., Kᵢ, Kd, IC₅₀ values) of 2-Furan-2-yl-ethylamine for any specific biological receptor are available in the reviewed literature. Furthermore, kinetic analyses providing association (kₒₙ) and dissociation (kₒff) rate constants have not been reported.

There is a lack of published research, such as X-ray crystallography or molecular docking studies, that elucidates the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the binding pockets of any receptor targets.

No studies were found that investigate the potential for this compound to act as a positive, negative, or neutral allosteric modulator at any G protein-coupled receptor (GPCR) or other receptor types.

Enzymatic Pathway Perturbation Analysis

Scientific literature lacks information on the ability of this compound to inhibit any specific enzymes. Consequently, data on its inhibition kinetics (e.g., competitive, non-competitive, uncompetitive), IC₅₀ values, and the reversibility of its potential inhibitory effects are unavailable.

In the absence of enzyme inhibition data, there are no studies describing the interactions of this compound within an enzyme's active site or any resulting conformational changes to the enzyme's structure.

Cellular Pathway Modulation

The this compound moiety is a key structural feature in molecules designed to interact with and modulate various cellular signaling pathways. Research into its derivatives suggests potential applications in influencing pathways related to inflammation, cancer, and neurological processes. smolecule.comevitachem.com The specific effects are largely determined by the additional functional groups attached to this core structure, which dictate target binding affinity and specificity. smolecule.com

While direct studies on this compound's impact on signal transduction are not extensively documented, research on its derivatives provides valuable insights. For instance, certain indole (B1671886) derivatives incorporating the furan-2-yl-methyl group are studied for their interaction with receptors like serotonin (B10506) receptors, which could trigger downstream signaling pathways. evitachem.com Similarly, complex derivatives have been investigated as potential inhibitors of enzymes or modulators of receptors that influence cellular signaling. evitachem.com

One area of investigation involves adenosine (B11128) receptors (ARs). The triazolopyrimidine core, when combined with furan (B31954) substituents, has been noted for its potential to target the A₂A adenosine receptor. vulcanchem.com The furan rings are thought to engage in hydrogen bonding with key residues in the receptor, such as Asn253 and Glu169. vulcanchem.com Furthermore, studies on certain adenosine A₂A receptor agonists show that modulation of these receptors can affect upstream processes in signaling pathways, such as the coupling of the f-met-leu-phe receptor in neutrophils. nih.gov The investigation of various furan-containing compounds has also pointed towards the modulation of pathways like phosphatidylinositol 3-kinase (PI3K)/protein kinase B signaling. ebi.ac.uk

Derivative ClassPotential Target/PathwayImplied Mechanism of Action
Indole DerivativesSerotonin ReceptorsReceptor binding and modulation of downstream signal transduction. evitachem.com
TriazolopyrimidinesA₂A Adenosine ReceptorAntagonism; hydrogen bonding with receptor residues. vulcanchem.com
Adenosine AnaloguesAdenosine A₂A ReceptorsAgonism; inhibition of upstream processes in neutrophil signaling. nih.gov

Gene expression and proteomic profiling are powerful techniques to understand the broad cellular impact of a compound. While specific profiling data for this compound is limited, these methods are employed to characterize related compounds and their effects. For example, gene expression profiling has been used to identify signatures in diseases like hepatoblastoma, revealing deregulation in cell growth and survival pathways, which could be potential targets for new therapeutic agents. nih.gov

Proteomic profiling helps in identifying protein targets of bioactive compounds. vulcanchem.com This technique has been applied to various biological samples, such as using mass spectrometry to analyze proteins from skin tape strips in atopic dermatitis or from cerebrospinal fluid to identify disease biomarkers. nih.govnih.gov For furan-containing compounds, proteomic approaches like KINOMEscan are suggested for off-target screening to identify unintended protein interactions. Such methodologies would be crucial in mapping the full interaction profile of this compound and its derivatives within the cell.

High-Throughput Screening and Phenotypic Assays

High-throughput screening (HTS) and phenotypic assays are essential tools in modern drug discovery to screen large libraries of compounds for specific biological activities. While HTS data for this compound itself is not widely published, its structural analogues and derivatives are often included in such screening campaigns.

Phenotypic screening, which assesses the effects of compounds on cell or organism physiology, has been used to identify the activity of complex molecules containing a furan-2-yl group. In one study, a furan-2-yl-ethynyl analogue of an adenosine receptor agonist was identified as highly efficacious in a chronic neuropathic pain model through an in vivo phenotypic screen. acs.org Another phenotypic screen, designed to find compounds that reverse epigenetic silencing, identified aminothiazole-containing molecules as hits, which were later found to target cyclin-dependent kinase 9 (CDK9). biorxiv.org These examples highlight how phenotypic assays can uncover novel therapeutic activities for compounds containing the furan moiety.

HTS of compound libraries is a standard approach for identifying initial hits against a specific target. acs.org The process often involves screening millions of compounds, followed by computational analysis and experimental validation to prioritize molecules for further development. biorxiv.orgacs.org Derivatives of this compound are likely candidates for inclusion in such libraries for screening against a wide array of biological targets.

Screening MethodApplication ExampleRelevance to Furan Compounds
In Vivo Phenotypic ScreenIdentification of efficacious A₃AR agonists for neuropathic pain.A 2-(fur-2-yl)ethynyl analogue was among the most efficacious compounds identified. acs.org
Cell-Based Phenotypic ScreenDiscovery of compounds that reverse epigenetic silencing.Led to the identification of CDK9 inhibitors, demonstrating the power of this approach for target deconvolution. biorxiv.org
High-Throughput Enzymatic AssayScreening for inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro).A standard method to assess the inhibitory activity of large numbers of synthesized compounds. acs.org

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions.

Docking algorithms place the ligand, 2-Furan-2-yl-ethylamine, into the binding site of a target protein and calculate a score, or binding affinity, which estimates the strength of the interaction. This score is often expressed in kcal/mol. For instance, in studies of other furan-containing compounds, such as furan-azetidinone hybrids designed as antibacterial agents, docking simulations were used to predict their binding affinity with enzymes like enoyl reductase. ijper.org The results are typically presented in a table format, ranking different compounds based on their predicted affinity.

A key output of docking is the prediction of the binding mode, which details the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Research on furan (B31954) derivatives has shown that the furan ring can participate in significant pi-pi stacking interactions with aromatic residues like Phenylalanine (PHE) and Tyrosine (TYR) in a protein's active site. ijper.org

Table 1: Illustrative Molecular Docking Results for Furan Derivatives against Enoyl Reductase

Compound Glide Score (kcal/mol) Emodel Score Key Interacting Residues Interaction Type
Derivative 4e -9.195 -73.407 PHE 94, TYR 146 pi-pi stacking
Derivative 4d -9.039 -60.997 TYR 146 pi-pi stacking

Data is illustrative and based on findings for furan-azetidinone hybrids. ijper.org

By comparing the docking results of a single compound against multiple protein targets, researchers can predict its selectivity. If this compound shows a significantly higher binding affinity for one target over others, it suggests a potential for selective biological activity. The structural basis for this selectivity can be analyzed by examining the differences in the binding site geometries and the specific interactions formed. For example, the presence of a unique amino acid that can form a strong hydrogen bond with the ethylamine (B1201723) group of the compound in one protein but not another could be a key determinant of selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of this compound and the stability of its interaction with a target protein. psu.edusemanticscholar.orgresearchgate.net

For a relatively flexible molecule like this compound, which has a rotatable bond between the furan ring and the ethylamine side chain, MD simulations can explore its various possible conformations in an aqueous environment or within a protein's binding pocket. youtube.com Studies on other furan-containing molecules have used MD simulations to confirm that the ligand remains stably bound within the receptor's active site throughout the simulation time, often validating the initial docking predictions. nih.gov Analysis of the simulation trajectory can reveal key conformational changes and the most stable bound state.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

In silico ADMET prediction is a critical step in early-stage drug discovery, used to filter out compounds with unfavorable pharmacokinetic properties. Various computational models, many based on machine learning, can predict these properties based on a molecule's structure. d-nb.infofrontiersin.org

These models predict how susceptible a compound is to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. The model would analyze the structure of this compound to identify potential sites of metabolic transformation. The furan ring, for instance, can be a site of oxidation. The output is often a qualitative prediction (e.g., low, medium, high stability) or a quantitative prediction of metabolic clearance. Research on other heterocyclic compounds has successfully used these in silico tools to predict their oral bioavailability. nih.gov

For compounds that may target the central nervous system (CNS), predicting their ability to cross the blood-brain barrier (BBB) is essential. Computational models use molecular descriptors such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) to predict BBB permeability. uthscsa.edufrontiersin.org

Based on publicly available computed descriptors for this compound, we can assess its likelihood of crossing the BBB using established principles. nih.govguidechem.com

Table 2: Computed Physicochemical Properties of this compound Relevant to BBB Permeability

Property Value Significance for BBB Permeability
Molecular Weight 111.14 g/mol Favorable (< 400-500 Da is preferred)
XLogP3-AA 1.1 Favorable (LogP between 1 and 3 is often optimal)
Topological Polar Surface Area 39.2 Ų Favorable (< 90 Ų is generally preferred)
Hydrogen Bond Donors 2 Favorable (Low count is preferred)
Hydrogen Bond Acceptors 2 Favorable (Low count is preferred)

Data sourced from PubChem and Guidechem. nih.govguidechem.com

The properties listed in Table 2 suggest that this compound has a physicochemical profile consistent with compounds that are likely to cross the blood-brain barrier. Machine learning and molecular dynamics-based models can provide more sophisticated predictions, such as the permeability rate (logPS) or the brain/blood concentration ratio (logBB). nih.govfrontiersin.org

Metabolism and Pharmacokinetics Research

In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomes)

In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict the hepatic clearance of a compound in the body. acs.org These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. acs.orgnih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½). acs.org

General Parameters in Hepatic Microsomal Stability Assays

ParameterDescriptionTypical Units
t½ (half-life) Time required for the concentration of the compound to decrease by half.minutes (min)
CLint (intrinsic clearance) The intrinsic ability of the liver enzymes to metabolize a drug.microliters per minute per milligram of protein (μL/min/mg protein)
Parent Compound Remaining The percentage of the initial compound that has not been metabolized at a given time point.%

Identification of Metabolites and Metabolic Pathways

The identification of metabolites is key to understanding the biotransformation of a compound. For furan-containing compounds, a major metabolic pathway involves the oxidation of the furan (B31954) ring. nih.gov This process is known to produce reactive intermediates. nih.gov

While specific metabolites of 2-furan-2-yl-ethylamine have not been documented, studies on furan itself and other furan derivatives have identified several classes of urinary metabolites. nih.govnih.govacs.org The primary reactive metabolite of furan is cis-2-butene-1,4-dial (BDA), which is formed through CYP-catalyzed oxidation. nih.govnih.gov This highly reactive dialdehyde (B1249045) can then react with cellular nucleophiles, such as the amino acid lysine (B10760008) and the antioxidant glutathione (B108866) (GSH), to form various adducts that are subsequently excreted in the urine. nih.govnih.gov

Identified urinary metabolites of furan in rodents and humans include products of the reaction of BDA with lysine and cysteine. nih.govcdc.gov These include BDA-Nα-acetyllysine and metabolites derived from cysteine-BDA-lysine cross-links. nih.govnih.gov It is plausible that this compound would undergo similar metabolic transformations, primarily initiated by the oxidation of its furan ring.

Commonly Identified Urinary Metabolites of Furan

Metabolite ClassDescriptionPrecursor
Lysine Adducts Formed from the reaction of the reactive metabolite with lysine residues in proteins.cis-2-butene-1,4-dial (BDA)
Cysteine-Lysine Cross-links Complex metabolites formed from the reaction of the reactive metabolite with both cysteine and lysine.cis-2-butene-1,4-dial (BDA)
Mercapturic Acids Downstream metabolites of glutathione conjugates.Glutathione (GSH) adducts of BDA

Enzyme-Mediated Metabolism (e.g., Cytochrome P450 Oxidation, Furan Ring Opening)

The metabolism of a vast number of xenobiotics is mediated by cytochrome P450 (CYP) enzymes. medicineslearningportal.orgresearchgate.net For furan-containing compounds, CYP-mediated oxidation is a critical step in their biotransformation. nih.gov The specific CYP isoenzymes involved can vary depending on the compound's structure. For furan itself, cytochrome P450 2E1 (CYP2E1) is the primary enzyme responsible for its oxidation to the reactive metabolite, BDA. nih.govnih.gov Other CYP isoenzymes, such as those in the CYP3A family, have also been implicated in the metabolism of various furan derivatives. lablogic.com

The central metabolic event for many furans is the oxidative opening of the furan ring. nih.gov This process is initiated by CYP-catalyzed epoxidation of the furan ring, which then rearranges to form a reactive cis-enedione intermediate. nih.gov This reactive species is electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism often associated with toxicity. nih.gov The presence of an ethylamine (B1201723) side chain in this compound could also be a site for metabolism, for example, through deamination by monoamine oxidase (MAO) enzymes, although the primary focus in furan-containing compounds is often the furan ring itself.

Pharmacokinetic Parameter Estimation in Preclinical Models

Pharmacokinetic studies in preclinical models, such as rats or mice, are essential for estimating parameters like bioavailability, clearance, volume of distribution, and half-life. bienta.neteuropa.eueuropa.eu These studies involve administering the compound through various routes (e.g., intravenous, oral) and measuring its concentration in biological fluids like plasma over time. bienta.netnih.gov

Key Pharmacokinetic Parameters in Preclinical Studies

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentration.ng/mL or μg/mL
Tmax Time to reach Cmax.hours (h)
AUC (Area Under the Curve) Total drug exposure over time.ng·h/mL or μg·h/mL
t½ (Half-life) Time for plasma concentration to decrease by half.hours (h)
CL (Clearance) Volume of plasma cleared of the drug per unit time.mL/min/kg or L/h/kg
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.L/kg
F (Bioavailability) Fraction of an administered dose that reaches systemic circulation.%

Therapeutic Potential and Translational Research

Preclinical Efficacy Studies in Disease Models

While direct preclinical studies on 2-Furan-2-yl-ethylamine are not extensively documented, research on its close analogues and derivatives provides significant insight into its potential efficacy. The furan (B31954) scaffold is integral to compounds investigated for a range of therapeutic applications. ijabbr.com

Derivatives of 2-aminoethylfuran have been explored for their neurological activity. Specifically, compounds such as 4-amino-3-(benzo[b]furan-2-yl)butanoic acids, which are analogues of baclofen, have been shown to act as substrates for the γ-aminobutyric acid type B (GABA-B) receptor. beilstein-journals.org The GABA-B receptor is a key metabotropic receptor involved in inhibitory synapses within the central nervous system (CNS). beilstein-journals.org Furthermore, some furan imine derivatives have demonstrated potent CNS depressant and analgesic activities in pharmacological evaluations. derpharmachemica.com

In the context of neurodegenerative diseases, compounds structurally similar to furan-ethylamine derivatives have shown positive modulation of metabotropic glutamate (B1630785) receptors (mGluRs), leading to improved cognitive outcomes in animal models. This suggests a potential application in treating cognitive deficits. Additionally, the furan ring is a key feature in antagonists developed for the adenosine (B11128) A2A receptor, a target in neurodegenerative conditions like Parkinson's and Alzheimer's disease. tandfonline.com

Beyond neurology, furan-containing compounds have been investigated for other activities. Some derivatives have shown potential antimicrobial properties and cytotoxicity against cancer cell lines, indicating a possible role in oncology.

Derivative ClassDisease Model/TargetObserved Preclinical EffectReference
4-Amino-3-(benzo[b]furan-2-yl)butanoic acidsγ-aminobutyric receptor type B (GABA-B)Act as receptor substrates, indicating potential for CNS modulation. beilstein-journals.org
Furan imine derivativesCentral Nervous System (CNS)Showed significant analgesic and potent CNS depressant activities in animal models. derpharmachemica.com
Structurally akin furan compoundsCognitive deficit modelsPositive modulation of metabotropic glutamate receptors (mGluRs) and improved cognitive outcomes.
2-Aryl benzoxazoles (containing furan)Adenosine A2A ReceptorAntagonistic activity, a promising strategy for neurodegenerative diseases. tandfonline.com
Various furan derivativesCancer cell linesDemonstrated cytotoxicity, suggesting potential for anticancer agent development.

Lead Compound Optimization and Drug Development Implications

The this compound scaffold serves as a valuable starting point for lead optimization in drug discovery. beilstein-journals.org A key strategy in medicinal chemistry is bioisosteric replacement, where one structural motif is swapped for another with similar physical or chemical properties to enhance the compound's profile. beilstein-journals.org The furan ring is often used as a bioisostere for a benzene (B151609) ring, a classic structural hopping strategy that can improve activity, selectivity, metabolism, or toxicity profiles. beilstein-journals.org

Lead optimization efforts involving the furan scaffold are diverse. For instance, combining a furan-2-carboxamide group with other scaffolds, like 1,3,4-thiadiazole (B1197879), has been explored to create potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, systematically modifying the chemical structure to understand how changes affect potency and efficacy. ijabbr.com For example, in the development of adenosine A2A receptor antagonists, substitutions on the furan ring itself (e.g., with a methyl group) were explored to understand the influence on compound activity. acs.org

The process of hit-to-lead optimization often involves combining structure-based design with parallel synthesis to rapidly generate and test a library of analogues. nih.govlib4ri.ch This allows researchers to efficiently explore the chemical space around a hit compound to identify a lead with improved properties, such as enhanced binding affinity or better selectivity. nih.gov

A critical implication for the development of drugs containing a furan ring is their potential for metabolic activation. The furan ring can be metabolized into reactive intermediates, such as epoxides or cis-enedial, which can lead to hepatotoxicity. researchgate.netnih.gov This represents a significant challenge that must be addressed during lead optimization, aiming to design molecules that retain therapeutic activity while minimizing the formation of toxic metabolites. nih.gov

Optimization StrategyExample/ApplicationImplication for Drug DevelopmentReference
Bioisosteric ReplacementReplacing a benzene ring with a furan ring.Can improve potency, selectivity, and pharmacokinetic properties. beilstein-journals.org
Hybrid Molecule SynthesisCombining furan-2-carboxamide with a 1,3,4-thiadiazole scaffold.Creation of novel compounds targeting specific receptors like VEGFR-2 for anti-cancer activity. mdpi.com
Structure-Activity Relationship (SAR)Systematic substitution on the furan ring or linked moieties.Identifies key structural features for biological activity and guides the design of more potent compounds. ijabbr.com
Parallel Synthesis / HTMCEnumeration and rapid synthesis of a virtual library of derivatives.Accelerates the hit-to-lead process by efficiently exploring chemical space. nih.govlib4ri.ch
Addressing Metabolic LiabilitiesDesigning molecules to avoid metabolic activation of the furan ring.Crucial for mitigating potential hepatotoxicity and improving the safety profile of the lead compound. nih.gov

Investigation of Multi-Targeting Approaches with this compound Scaffolds

A modern approach in drug discovery is the design of single agents that can modulate multiple biological targets, which is considered an attractive strategy for treating complex diseases like cancer. nih.gov The this compound scaffold and its derivatives are being incorporated into such multi-targeted agents. acs.org According to network biology theory, bioactive compounds that act on two or more targets can be more efficient than those working on a single target. nih.gov

One notable example involves the design of dual-acting compounds that target both the adenosine A₂A receptor (A₂A R) and histone deacetylase (HDAC). acs.org Based on the co-crystal structures of A₂A R, researchers synthesized compounds incorporating a 2-(furan-2-yl)- smolecule.comvulcanchem.comtriazolo[1,5-a] ijabbr.comsmolecule.comtriazine core. One such compound exhibited potent binding to A₂A R and selective inhibition of HDAC1, leading to significant tumor growth inhibition in a mouse model. acs.org

Another multi-targeting strategy involves the simultaneous inhibition of several kinases that play pivotal roles in cancer development, such as Dyrk1A, Dyrk1B, and Clk1. nih.gov Researchers have designed and synthesized derivatives based on scaffolds that, while not directly furan-ethylamine, illustrate the principle of using heterocyclic structures to achieve multi-kinase inhibition. nih.gov These examples demonstrate the versatility of incorporating specific chemical moieties, like furan, into larger molecular frameworks to achieve a desired polypharmacological profile.

Multi-Target AgentScaffold/Core StructureBiological TargetsTherapeutic AreaReference
IHCH-3064 (and derivatives)2-(furan-2-yl)- smolecule.comvulcanchem.comtriazolo[1,5-a] ijabbr.comsmolecule.comtriazineAdenosine A₂A Receptor (A₂A R) and Histone Deacetylase (HDAC)Immuno-oncology acs.org
Benzothiophene-2-carboxamides5-HydroxybenzothiopheneDyrk1A, Dyrk1B, Clk1, Haspin, Clk2 kinasesOncology nih.gov

Future Directions in Clinical Translation and Biomarker Discovery

The path from a promising preclinical compound to a clinically approved therapy is complex and requires rigorous validation. For compounds built upon the this compound scaffold, future directions will heavily rely on successful preclinical validation and the identification of robust biomarkers. google.compelagobio.com

Clinical Translation: The immediate future for these compounds involves further evaluation in advanced preclinical models to confirm efficacy and safety. google.com Should these studies prove successful, the next step is to move into human clinical trials. This transition requires a deep understanding of the compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship to determine the optimal dose, administration route, and dosing schedule. nuvisan.com Drug repositioning, where an existing drug is explored for a new therapeutic use, also remains an attractive and efficient strategy for accelerating clinical translation. nih.govnih.gov

Biomarker Discovery: The discovery and validation of biomarkers are essential for successful drug development and the advancement of precision medicine. pelagobio.comnih.gov Biomarkers can be used to validate a drug's mechanism of action, monitor treatment effects, and stratify patient populations to identify those most likely to respond. pelagobio.comtataa.com

The process of biomarker discovery typically involves several stages:

Identification: Unbiased, proteome-wide profiling or genomic analysis of samples (e.g., cell cultures, plasma, tissue) from preclinical models treated with the compound can identify novel proteins or genetic variations associated with drug response. pelagobio.comomicscouts.com

Prioritization: Identified candidates are then prioritized based on criteria such as their known association with the disease biology and the availability of reagents for assay development. nih.gov

Validation: Preliminary assays are developed to confirm the findings and qualify the biomarkers in relevant preclinical and, eventually, clinical samples. nuvisan.comnih.gov

For furan-ethylamine derivatives, future work would involve using technologies like mass spectrometry-based proteomics and next-generation sequencing to find biomarkers that indicate target engagement (e.g., at GABA-B or adenosine receptors) or predict a therapeutic response in neurology or oncology. tataa.comomicscouts.com These biomarkers are critical for making informed decisions during clinical trials and can ultimately become companion diagnostics to guide treatment. omicscouts.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopy is fundamental to the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the molecular structure of 2-Furan-2-yl-ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, characteristic signals are expected for the furan (B31954) ring protons and the protons of the ethylamine (B1201723) chain. The furan protons typically appear as distinct multiplets in the aromatic region of the spectrum (δ 6.0-7.5 ppm). mdpi.com Specifically, the proton at position 5 of the furan ring is expected around δ 7.3-7.4 ppm, while the protons at positions 3 and 4 appear at approximately δ 6.2-6.4 ppm and δ 6.0-6.1 ppm, respectively. iucr.orgresearchgate.net The ethyl group protons would present as two triplets: one for the methylene (B1212753) group adjacent to the furan ring (CH₂-CH₂-NH₂) and another for the methylene group attached to the amine (CH₂-CH₂-NH₂). The -NH₂ protons of the primary amine would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, six distinct signals are expected. The furan ring carbons typically resonate in the range of δ 105-155 ppm. vulcanchem.com The carbon atom at position 2 (C2), to which the ethyl group is attached, is the most downfield of the furan carbons, while the other furan carbons (C3, C4, C5) appear at distinct chemical shifts. mdpi.com The two aliphatic carbons of the ethyl chain would appear in the upfield region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound
Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹HFuran H-5~7.35multiplet
¹HFuran H-3~6.30multiplet
¹HFuran H-4~6.10multiplet
¹H-CH₂- (adjacent to furan)~2.90triplet
¹H-CH₂- (adjacent to NH₂)~2.80triplet
¹H-NH₂Variable (broad singlet)broad singlet
¹³CFuran C-2~155singlet
¹³CFuran C-5~141singlet
¹³CFuran C-3~110singlet
¹³CFuran C-4~105singlet
¹³C-CH₂- (adjacent to furan)~40singlet
¹³C-CH₂- (adjacent to NH₂)~30singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretching: A primary amine (-NH₂) group typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. mdpi.com

C-H Stretching: Aromatic C-H stretching from the furan ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the furan ring are observed in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the furan ether C-O-C asymmetric stretch is expected around 1070 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula. vulcanchem.com The molecular weight of this compound is 111.14 g/mol . nih.gov In mass spectrometry, the compound is ionized, leading to a molecular ion (M⁺) and various fragment ions.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 111.

Fragmentation Pattern: The fragmentation pattern is predictable and provides structural confirmation. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. scienceready.com.au This would result in the loss of a furfuryl radical (C₅H₅O•) and the formation of a highly stable CH₂NH₂⁺ fragment at m/z 30. miamioh.edu Another significant fragmentation involves the cleavage of the bond between the ethyl group and the furan ring, producing a furfuryl cation (C₅H₅O⁺) at m/z 81. Analysis of these fragments confirms the connectivity of the molecule. imreblank.ch

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. specificpolymers.com For purity assessment of this compound, a reversed-phase HPLC method is typically employed.

Methodology: The analysis would likely use a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. google.com Detection is commonly performed using a UV detector, as the furan ring is a chromophore. The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Purity levels greater than 95-98% are often required for subsequent biological studies. vulcanchem.comnih.gov For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be used, which renders the amine fluorescent. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing volatile compounds. researchgate.net this compound is sufficiently volatile for GC analysis.

Methodology: In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then provides a mass spectrum for each separated component. The retention time from the GC helps identify the compound, while the mass spectrum provides definitive structural confirmation. wjpls.orgthepharmajournal.com PubChem confirms the availability of a GC-MS spectrum for 2-(Furan-2-yl)ethan-1-amine. nih.gov

Table 2: Typical Chromatographic Conditions for this compound Analysis
Technique Parameter Typical Condition Purpose
HPLC ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Separation based on polarity
Mobile PhaseGradient of Acetonitrile and Water (with buffer)Elution of the compound
DetectionUV (e.g., at 220 nm) or Fluorescence (with derivatization)Quantification and Purity check
Flow Rate~1.0 mL/minControl of retention time
GC-MS ColumnCapillary (e.g., HP-5MS, 30 m x 0.25 mm)Separation based on volatility
Carrier GasHeliumMobile phase
Temperature ProgramRamped oven temperature (e.g., 50°C to 250°C)Elution of the compound
DetectionMass Spectrometer (Electron Ionization)Identification and structural confirmation

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR)

To understand the functional role of this compound, it is crucial to study its interactions with biological targets, such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) is a premier biophysical technique for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical sensing technique that measures the binding between a ligand and a target molecule. univr.it It provides quantitative data on binding affinity (KD), and the rates of association (ka) and dissociation (kd). bioduro.com

Principle: The analysis involves immobilizing one of the binding partners (typically the larger molecule, such as a protein target) onto a sensor chip with a thin gold film. The other molecule (the analyte, such as this compound) is then flowed in a solution over the sensor surface. When the analyte binds to the immobilized target, the mass at the surface increases, causing a change in the local refractive index. biologymedjournal.com This change is detected by monitoring the angle of minimum reflectance of polarized light, known as the SPR angle.

Data Output (Sensorgram): The results are displayed as a sensorgram, which is a plot of the SPR response signal over time. The association phase shows the signal increase as the analyte binds, and the dissociation phase shows the signal decrease as the analyte dissociates after the injection is stopped. By fitting these curves to kinetic models, the binding parameters (ka, kd, and KD) can be accurately determined. biologymedjournal.com This technique is invaluable for screening furan-containing compounds and characterizing their interactions with biological receptors. sci-hub.se

Emerging Research Areas and Future Perspectives

Integration with Chemical Biology for Pathway Elucidation

The unique structure of 2-Furan-2-yl-ethylamine, which combines a furan (B31954) ring and an ethylamine (B1201723) side chain, presents opportunities for its use as a chemical probe in biological systems. While direct research on this compound's role in pathway elucidation is still nascent, the known biological activities of furan derivatives suggest its potential for interacting with various enzymes and receptors.

Future research may focus on modifying the this compound scaffold to develop tools for chemical biology. For instance, the incorporation of reporter tags, such as fluorescent moieties or biotin, could enable the tracking of this molecule within cells and the identification of its binding partners. These tagged probes could be instrumental in:

Target Identification: Identifying the specific proteins or nucleic acids that interact with this compound derivatives, which could, in turn, shed light on their mechanism of action.

Pathway Mapping: Elucidating the metabolic or signaling pathways in which this compound or its metabolites participate. By observing the downstream effects of cellular interaction, researchers can map out novel biological circuits.

Enzyme Inhibition Studies: The furan moiety can be a target for enzymatic modification, and the ethylamine side chain can interact with active sites. Studying these interactions can help in understanding enzyme function and designing novel inhibitors.

The development of such chemical biology tools would be a significant step forward in understanding the full therapeutic and biological potential of this class of compounds.

Application in Material Science and Specialty Chemical Development

The bifunctional nature of this compound makes it a promising building block for the development of new materials and specialty chemicals. The furan ring can undergo polymerization reactions, while the primary amine group offers a site for a variety of chemical modifications.

Potential Applications in Polymer Science:

Bio-based Polymers: As the furan moiety can be derived from biomass, polymers synthesized from this compound could offer a sustainable alternative to petroleum-based plastics. The amine functionality can be used to create polyamides or polyimides with unique properties.

Thermosetting Resins: The compound can be used as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked network. The furan ring can impart improved thermal stability and chemical resistance to the resulting material.

Development of Specialty Chemicals:

Adhesives and Coatings: The reactive nature of the amine group makes it suitable for formulating adhesives and coatings with strong adhesion to various substrates.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule can chelate with metal surfaces, forming a protective layer that inhibits corrosion.

The versatility of this compound as a monomer and a reactive intermediate opens up avenues for creating a wide range of materials with tailored properties for various industrial applications.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. The production of this compound is no exception, with several green chemistry approaches being explored.

One of the most promising methods is the use of biocatalysis. Specifically, transaminases have been investigated for the amination of furfural (B47365) and its derivatives to produce furfurylamines. rsc.org This enzymatic approach offers several advantages over traditional chemical methods, including:

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

High Selectivity: Enzymes are highly specific and can produce the desired product with high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

Renewable Feedstocks: The starting materials, such as furfural, can be derived from renewable biomass sources like agricultural waste.

Another green approach involves the reductive amination of furan-2-carbaldehyde using catalytic hydrogenation. While this method is not strictly biocatalytic, the use of efficient and recyclable catalysts can significantly improve its environmental footprint. Research is ongoing to develop non-precious metal catalysts that can operate under milder conditions.

Synthesis ApproachKey FeaturesAdvantages
Biocatalysis (Transaminases) Use of enzymes for amination of furfural derivatives. rsc.orgMild conditions, high selectivity, use of renewable feedstocks.
Catalytic Hydrogenation Reductive amination of furan-2-carbaldehyde.Potential for high yields, ongoing research into greener catalysts.

These green chemistry strategies are crucial for the sustainable production of this compound and its derivatives on an industrial scale.

Patent Landscape Analysis and Intellectual Property Considerations

The patent landscape for this compound and related compounds indicates a growing interest in their commercial applications. A number of patents have been filed that cover the synthesis and use of this compound and its derivatives in various fields.

A search of patent databases reveals that intellectual property related to this compound is spread across several jurisdictions and covers a range of applications. For example, patents have been granted for processes to prepare similar compounds like 2-(2-furyl) ethanol amine, which can be a precursor to this compound. google.comgoogle.com These patents often highlight the utility of these compounds as intermediates in the synthesis of agrochemicals, such as herbicide antidotes, and pharmaceuticals. google.comgoogle.com

The following table provides a summary of some of the key patent areas related to furan-ethylamine derivatives:

Patent FocusApplication AreaKey Innovations
Synthesis Processes Agrochemicals, PharmaceuticalsNovel and efficient methods for the preparation of furan-ethylamine derivatives. google.comgoogle.com
Herbicide Antidotes AgricultureUse of furan-oxazolidine compounds derived from furan-ethanolamine as safeners for herbicides. google.com
Flavoring Agents Food IndustryUse of furan derivatives in the creation of savory flavors. nih.gov

The existing patent landscape suggests that companies are actively exploring the commercial potential of this compound and its analogs. As research continues to uncover new applications for this compound, it is likely that the number of patent filings will increase. This highlights the importance of a thorough intellectual property strategy for any organization looking to commercialize technologies based on this versatile molecule.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodExpected Result
Melting Point DSC/TGA85–90°C (decomposes)
UV-Vis λmax Spectroscopy270–290 nm (furan π→π*)
HPLC Retention Time C18 Column, MeOH:H₂O8.2 ± 0.3 min

Q. Table 2. Computational vs. Experimental Reactivity Metrics

DerivativeDFT ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
N-Methyl Analog 22.323.1 ± 0.5
N-Acetyl Analog 18.719.4 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.